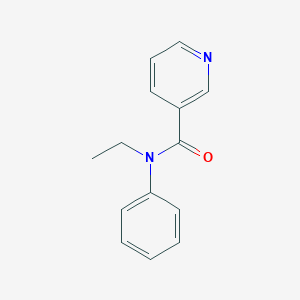
N-ethyl-N-phenylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-phenylpyridine-3-carboxamide (EPAC) is a compound that has attracted the attention of researchers due to its potential applications in the field of neuroscience. EPAC is a synthetic compound that was first synthesized in the early 1990s by a group of chemists led by David E. Nichols. Since then, researchers have been exploring the potential uses of EPAC in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
N-ethyl-N-phenylpyridine-3-carboxamide acts as a selective agonist for the D1-like dopamine receptors. This interaction leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA). PKA is involved in several cellular processes, including gene expression, neurotransmitter release, and synaptic plasticity. The activation of PKA by this compound has been shown to modulate the activity of several neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, enhance cognitive function, and reduce anxiety-like behavior. This compound has also been shown to increase the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects suggest that this compound may have potential therapeutic uses in the treatment of several neurological disorders, including depression, anxiety, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-ethyl-N-phenylpyridine-3-carboxamide in lab experiments has several advantages. This compound is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also highly selective for the D1-like dopamine receptors, which makes it a useful tool for studying the function of these receptors. However, this compound also has some limitations. This compound has a short half-life, which means that it must be administered frequently to maintain its effects. This compound also has poor water solubility, which makes it difficult to administer in aqueous solutions.
Orientations Futures
There are several future directions for the use of N-ethyl-N-phenylpyridine-3-carboxamide in scientific research. One potential direction is the development of this compound analogs that have improved pharmacokinetic properties. Another potential direction is the investigation of the therapeutic potential of this compound in the treatment of several neurological disorders, including depression, anxiety, and addiction. Additionally, this compound may have potential applications in the field of synthetic biology, where it could be used as a tool to regulate gene expression.
Méthodes De Synthèse
The synthesis of N-ethyl-N-phenylpyridine-3-carboxamide involves a multi-step process that requires the use of several reagents. The first step involves the reaction of 2-bromopyridine with sodium hydride to form 2-pyridyl sodium. This intermediate is then reacted with ethyl chloroformate to form N-ethyl-2-pyridinecarboxamide. The final step involves the reaction of N-ethyl-2-pyridinecarboxamide with phenyl magnesium bromide to form this compound.
Applications De Recherche Scientifique
N-ethyl-N-phenylpyridine-3-carboxamide has been used in several scientific research applications, particularly in the field of neuroscience. Researchers have been exploring the potential uses of this compound as a tool to study the function of the brain. This compound has been shown to interact with several neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. This interaction has led researchers to investigate the potential therapeutic uses of this compound in the treatment of several neurological disorders, including depression, anxiety, and addiction.
Propriétés
Formule moléculaire |
C14H14N2O |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
N-ethyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-2-16(13-8-4-3-5-9-13)14(17)12-7-6-10-15-11-12/h3-11H,2H2,1H3 |
Clé InChI |
JNYWCOMKUGQILI-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CN=CC=C2 |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250481.png)
![4-[(anilinocarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B250482.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)
![N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B250484.png)
![N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B250486.png)
![Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate](/img/structure/B250487.png)
![N-(3-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250490.png)
![N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B250491.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![3-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B250498.png)
